molecular formula C17H17NO2 B6613485 4-{[1,1'-BIPHENYL]-4-CARBONYL}MORPHOLINE CAS No. 62333-57-7

4-{[1,1'-BIPHENYL]-4-CARBONYL}MORPHOLINE

Cat. No.: B6613485
CAS No.: 62333-57-7
M. Wt: 267.32 g/mol
InChI Key: WFDSANQQYSPKDY-UHFFFAOYSA-N
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Description

4-{[1,1’-Biphenyl]-4-carbonyl}morpholine is an organic compound that features a biphenyl group attached to a morpholine ring via a carbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1,1’-Biphenyl]-4-carbonyl}morpholine typically involves the reaction of 4-biphenylcarboxylic acid with morpholine. The process can be carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of morpholine . The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.

Industrial Production Methods

Industrial production of 4-{[1,1’-Biphenyl]-4-carbonyl}morpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[1,1’-Biphenyl]-4-carbonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products Formed

    Oxidation: Biphenyl ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Nitro or halogenated biphenyl derivatives.

Scientific Research Applications

4-{[1,1’-Biphenyl]-4-carbonyl}morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[1,1’-Biphenyl]-4-carbonyl}morpholine involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with two benzene rings connected by a single bond.

    4,4’-Biphenol: Contains hydroxyl groups on the biphenyl rings, making it more polar.

    4-Biphenylcarboxylic acid: Lacks the morpholine ring, but has a carboxylic acid group.

Uniqueness

4-{[1,1’-Biphenyl]-4-carbonyl}morpholine is unique due to the presence of both the biphenyl and morpholine moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other biphenyl derivatives .

Properties

IUPAC Name

morpholin-4-yl-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(18-10-12-20-13-11-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDSANQQYSPKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366910
Record name ST043087
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62333-57-7
Record name ST043087
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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